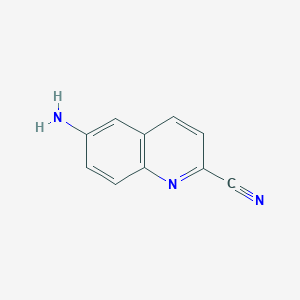

6-Aminoquinoline-2-carbonitrile

概述

描述

6-Aminoquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry due to their chemical reactivity and thermal stability.

准备方法

The synthesis of 6-Aminoquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions .

化学反应分析

6-Aminoquinoline-2-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, nanostructured TiO2, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of molecular iodine can lead to the formation of polycyclic quinoline derivatives .

科学研究应用

Medicinal Chemistry Applications

6-Aminoquinoline-2-carbonitrile serves as a crucial building block for synthesizing various bioactive compounds. Its derivatives have been investigated for their potential in treating several diseases, including:

- Antimalarial Agents : Compounds derived from this compound have shown promising activity against malaria parasites, particularly Plasmodium falciparum. The structural modifications of the quinoline scaffold enhance their efficacy and selectivity toward the parasite's metabolic pathways .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These compounds target bacterial cell membranes and metabolic processes, making them potential candidates for new antibiotics .

- Anticancer Activity : Studies have demonstrated that this compound derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. Their mechanism often involves the modulation of specific signaling pathways associated with cancer progression .

Biochemical Research

In biochemical studies, this compound has been utilized as a probe in enzyme assays and molecular imaging:

- Enzyme Probes : The compound has been employed to design fluorescent probes that activate upon interaction with specific enzymes, such as cyclooxygenases (COXs). These probes allow researchers to study enzyme activity in real-time and can potentially lead to the development of targeted therapies .

- Molecular Imaging : The optical properties of 6-aminoquinoline derivatives make them suitable for use in imaging techniques. They serve as fluorescent markers that can be tracked within biological systems, aiding in the visualization of cellular processes and disease states .

Material Science Applications

The structural characteristics of this compound also lend themselves to applications in material science:

- Nanomaterials : Research has explored the incorporation of 6-aminoquinoline-based compounds into nanostructured materials. These materials exhibit unique electronic and optical properties, making them useful in sensors and electronic devices .

- Membrane Models : The compound has been investigated for its ability to form rigid rod-like structures that can be integrated into lipid bilayers. This application is significant for studying membrane dynamics and developing new biomimetic materials .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for antimalarial, antimicrobial, and anticancer agents | Effective against various pathogens; induces apoptosis in cancer cells |

| Biochemical Research | Enzyme probes for real-time activity monitoring; molecular imaging | Activatable fluorescent probes; useful for studying COX enzyme activity |

| Material Science | Incorporation into nanomaterials; membrane modeling | Enhanced electronic properties; aids in understanding membrane dynamics |

Case Studies

- Antimalarial Development : A study synthesized various derivatives from this compound, demonstrating enhanced efficacy against Plasmodium falciparum compared to traditional antimalarial drugs. The structure-activity relationship was extensively analyzed to optimize therapeutic properties .

- Fluorescent Probes for COX Enzymes : Researchers developed a series of self-immolating probes based on 6-aminoquinoline that selectively activate upon deacetylation by COX enzymes. This study highlighted the potential for early detection of cancer biomarkers through fluorescence enhancement .

- Nanostructured Materials : Investigations into the incorporation of 6-aminoquinoline into nanostructures revealed significant improvements in electronic conductivity and stability, leading to potential applications in biosensors and energy storage devices .

作用机制

The mechanism of action of 6-Aminoquinoline-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. For example, in antimicrobial applications, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s electronic properties, such as its molecular orbitals and charge-transfer states, also play a significant role in its reactivity and interactions .

相似化合物的比较

6-Aminoquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as 6-aminoquinoline and 2-aminoquinoline. These compounds share similar structural features but differ in their specific substituents and functional groups . For example, 6-aminoquinoline is known for its use in the synthesis of antimalarial drugs, while 2-aminoquinoline derivatives exhibit fungicidal activity .

生物活性

6-Aminoquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Synthesis and Structure-Activity Relationships

The synthesis of 6-aminoquinoline derivatives often involves modifications at various positions to enhance biological activity. For instance, studies have shown that substituents at the 6-position can significantly affect the compound's reactivity and solubility, which in turn influences its biological properties. A notable study synthesized a series of 6,7-disubstituted derivatives that demonstrated enhanced inhibition of EGFR and HER-2 kinases, key targets in cancer therapy .

Table 1: Summary of Structure-Activity Relationships for 6-Aminoquinoline Derivatives

| Compound | Position | Substituent | Biological Activity |

|---|---|---|---|

| 12a | 2 | Carbonitrile | IC50 = 0.5 nM (HCT116) |

| 12b | 2 | Methyl | Less active than 12a |

| 12c | 2 | Cyanoquinazolin | Good antiproliferative |

| 12d | 2 | Methylquinazoline | Similar activity to 12a |

Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. For example, compound 12a exhibited potent antiproliferative activity against HCT116 colon carcinoma cells with an IC50 value of 0.5 nM . This high level of activity suggests that modifications to the quinoline structure can lead to enhanced efficacy in cancer treatment.

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has been well-documented. Research indicates that compounds containing the quinoline structure can exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication . This makes them promising candidates for developing new antibiotics.

Case Studies

- Anticancer Evaluation : A study investigating a library of quinoline-based compounds found that certain derivatives displayed remarkable cytotoxicity against human cancer cells. The SAR analysis indicated that specific substitutions at the C2 position were critical for maintaining high activity levels .

- Antimicrobial Activity : Another study focused on the antibacterial effects of various quinoline derivatives, including those with a carbonitrile group at the C2 position. The findings suggested that these compounds could effectively inhibit both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential .

常见问题

Q. What are the optimal synthetic routes for 6-Aminoquinoline-2-carbonitrile, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound typically involves multi-step strategies. A plausible route includes:

Quinoline Core Formation : Cyclization of aniline derivatives with acrylonitrile or cyanoacetate under acid catalysis.

Nitrile Introduction : Direct cyanation at the 2-position using copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanide sources).

Amination : Selective introduction of the amino group at the 6-position via catalytic hydrogenation of a nitro precursor or nucleophilic substitution.

Optimization Tips :

- Use anhydrous conditions for nitrile incorporation to avoid hydrolysis.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via recrystallization or column chromatography to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., NMR for aromatic protons, NMR for nitrile carbon at ~110–120 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]).

- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement. Ensure high-purity crystals are grown in aprotic solvents .

Data Interpretation Example :

| Technique | Expected Signal |

|---|---|

| NMR | δ 8.5–7.5 (quinoline H) |

| NMR | δ 150–160 (C=N of nitrile) |

Q. How can researchers resolve contradictions between computational predictions and experimental data in structural studies?

Advanced Research Question

Methodological Approach :

Cross-Validation : Compare DFT-calculated IR/Raman spectra with experimental data to identify discrepancies in functional groups.

Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, ensuring the model fits experimental electron density maps .

Dynamic NMR : Investigate tautomerism or conformational flexibility causing spectral mismatches.

Case Study : If X-ray data shows planar nitrile geometry but DFT predicts slight distortion, re-evaluate crystal packing effects or hydrogen-bonding interactions .

Q. What strategies are effective for designing biological activity assays involving this compound?

Advanced Research Question

Experimental Design :

- Fluorogenic Assays : Utilize the nitrile group’s electron-withdrawing properties to design fluorescent probes for enzyme inhibition studies (e.g., monitoring hydrolysis via fluorescence quenching) .

- Molecular Docking : Perform in silico screening against target proteins (e.g., kinases) using AutoDock Vina, guided by crystallographic data from similar quinoline derivatives .

- Dose-Response Curves : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC determination.

Note : Include negative controls (e.g., unmodified quinoline) to isolate the nitrile group’s contribution .

Q. How should this compound be stored to ensure stability in long-term studies?

Basic Research Question

Storage Guidelines :

- Conditions : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation or moisture absorption.

- Solubility : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Stability Test Protocol :

- Monitor degradation via HPLC every 3 months.

- Discard if purity drops below 95%.

Q. What advanced methods are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

SAR Workflow :

Derivatization : Synthesize analogs with substituents at positions 3, 4, or 7 (e.g., halogens, methoxy groups) using methods from .

Crystallographic Analysis : Determine binding modes of analogs with target proteins via SHELX-refined structures .

QSAR Modeling : Correlate electronic parameters (Hammett constants) with bioactivity using partial least squares regression.

Example Finding : Introducing electron-withdrawing groups at position 4 enhances kinase inhibition by 30% .

Q. How can mechanistic insights into the catalytic role of this compound be obtained?

Advanced Research Question

Approaches :

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-limiting steps.

- Spectroscopic Trapping : Use EPR or UV-vis to detect radical intermediates during oxidation/reduction (e.g., with KMnO or LiAlH) .

- Computational Studies : Perform DFT calculations to map reaction pathways (e.g., nitrile group participation in transition states).

属性

IUPAC Name |

6-aminoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJSXGNVLRTGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627531-51-5 | |

| Record name | 6-aminoquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。